molecular formula C11H13BrClNO B1415967 4-(3-Bromo-5-chlorophenoxy)-piperidine CAS No. 2011211-79-1

4-(3-Bromo-5-chlorophenoxy)-piperidine

Cat. No. B1415967
CAS RN: 2011211-79-1
M. Wt: 290.58 g/mol
InChI Key: SPGZWFRNEXSMOQ-UHFFFAOYSA-N
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Description

The compound “4-(3-Bromo-5-chlorophenoxy)-piperidine” is likely to be a brominated and chlorinated organic compound. It seems to contain a piperidine ring, which is a common feature in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “4-(3-Bromo-5-chlorophenoxy)-piperidine” were not found, similar compounds are often synthesized through processes such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .


Molecular Structure Analysis

The molecular structure of “4-(3-Bromo-5-chlorophenoxy)-piperidine” would likely include a piperidine ring attached to a phenyl ring via an oxygen atom. The phenyl ring would be substituted with bromine and chlorine atoms .

Scientific Research Applications

Metabolic Activity in Obese Rats

A study by Massicot, Steiner, and Godfroid (1985) focused on a related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, and its effects on obese rats. They found that chronic administration led to reduced food intake and weight gain in these rats, indicating potential metabolic activity beneficial in obesity treatment (Massicot, Steiner, & Godfroid, 1985).

Enantiomeric Resolution and Simulation Studies

Ali et al. (2016) conducted enantiomeric resolution and simulation studies on a compound closely related to 4-(3-Bromo-5-chlorophenoxy)-piperidine, namely 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione. Their study, which involved chromatographic techniques, provides insights into the stereochemistry and potential pharmaceutical applications of such compounds (Ali et al., 2016).

Effect on Feeding Behavior

Another study by Massicot, Thuillier, and Godfroid (1984) examined the impact of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride on feeding behavior. They found it affected the satiety center in mice, indicating its potential application in regulating appetite and managing obesity (Massicot, Thuillier, & Godfroid, 1984).

Synthesis and Characterization Studies

Karthik et al. (2021) synthesized and characterized a compound with a structural element of piperidine, providing valuable information on the structural, thermal, and optical properties. Such studies are crucial in understanding the fundamental properties of compounds related to 4-(3-Bromo-5-chlorophenoxy)-piperidine (Karthik et al., 2021).

Antibacterial and Enzyme Inhibition Activity

Research by Iqbal et al. (2017) on N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, which shares structural similarities with 4-(3-Bromo-5-chlorophenoxy)-piperidine, revealed significant antibacterial potentials. Such compounds could be explored for their potential applications in treating bacterial infections (Iqbal et al., 2017).

Applications in Alzheimer’s Disease Treatment

Rehman et al. (2018) synthesized new N-substituted derivatives of a compound structurally related to 4-(3-Bromo-5-chlorophenoxy)-piperidine to evaluate their potential as drug candidates for Alzheimer’s disease. Such research underscores the potential neuropharmacological applications of compounds with piperidine structures (Rehman et al., 2018).

properties

IUPAC Name

4-(3-bromo-5-chlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10/h5-7,10,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGZWFRNEXSMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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